molecular formula C21H24N4O3S B12508925 4-[4-(1-methanesulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]-1H-indole

4-[4-(1-methanesulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]-1H-indole

Cat. No.: B12508925
M. Wt: 412.5 g/mol
InChI Key: SCGCBAAYLFTIJU-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound 4-[4-(1-methanesulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]-1H-indole is systematically named according to IUPAC guidelines as (3R)-4-[2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine . This nomenclature reflects the core pyrimidine ring substituted at the 2-position with a 1H-indol-4-yl group and at the 4- and 6-positions with a 3-methylmorpholin-4-yl group and a 1-methylsulfonylcyclopropyl moiety, respectively. The stereochemical descriptor (3R) specifies the absolute configuration of the methyl group on the morpholine ring, a critical feature for its biological activity.

The molecular formula C21H24N4O3S (molecular weight: 412.51 g/mol) encapsulates the compound’s composition, including 21 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom.

Molecular Architecture and Key Functional Groups

The compound’s structure features three principal components:

  • Pyrimidine core : A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 5. Substituents at positions 2, 4, and 6 include:
    • A 1H-indol-4-yl group (position 2), comprising a fused bicyclic system of benzene and pyrrole rings.
    • A 3-methylmorpholin-4-yl group (position 4), a six-membered oxazine ring with a methyl substituent at the 3R position.
    • A 1-methylsulfonylcyclopropyl group (position 6), a three-membered cyclopropane ring attached to a methylsulfonyl moiety.

Key functional groups include:

  • Sulfonyl group (–SO2–) : Imparts polarity and influences solubility.
  • Morpholine ring : Contributes to conformational rigidity and hydrogen-bonding capacity.
  • Indole system : Engages in π-π stacking interactions due to its aromaticity.

The stereochemistry at the morpholine’s 3R position is critical for binding to biological targets such as ATR kinase. The SMILES notation C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C)C4=C5C=CNC5=CC=C4 encodes the compound’s connectivity and stereochemical details.

Crystallographic Data and Three-Dimensional Conformational Analysis

Crystallographic studies of the compound (PDB ID: 7JJG ) reveal a planar pyrimidine core with substituents adopting distinct spatial orientations. Key geometric parameters include:

Parameter Value
Pyrimidine ring bond lengths 1.33–1.38 Å (C–N/C–C)
Morpholine ring puckering Chair conformation (Δ = 0.5 Å)
Cyclopropane C–C bond length 1.50 Å
Sulfonyl S–O bond length 1.43 Å

The 1-methylsulfonylcyclopropyl group adopts a strained conformation, with dihedral angles of 55° between the sulfonyl oxygen and cyclopropane plane. The morpholine ring’s 3R-methyl group projects axially, forming hydrophobic interactions in protein binding pockets.

Spectroscopic Characterization (NMR, MS, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6) :

    • δ 8.45 (s, 1H, pyrimidine H-5)
    • δ 7.85 (d, J = 8.0 Hz, 1H, indole H-7)
    • δ 7.30 (m, 2H, indole H-5 and H-6)
    • δ 4.20 (m, 1H, morpholine H-3R)
    • δ 3.70 (s, 3H, SO2CH3)
    • δ 1.40 (m, 4H, cyclopropane CH2).
  • 13C NMR (100 MHz, DMSO-d6) :

    • δ 167.5 (pyrimidine C-4)
    • δ 158.2 (pyrimidine C-2)
    • δ 136.1 (indole C-4)
    • δ 53.4 (morpholine C-3R)
    • δ 44.8 (SO2CH3).

Mass Spectrometry (MS)

  • ESI-MS : m/z 413.2 [M+H]+ (calculated for C21H25N4O3S: 412.5).
  • High-Resolution MS : m/z 412.1569 (monoisotopic mass).

Infrared (IR) Spectroscopy

  • νmax (cm⁻¹) :
    • 3240 (N–H stretch, indole)
    • 1580 (C=N stretch, pyrimidine)
    • 1320, 1150 (asymmetric/symmetric SO2 stretches)
    • 910 (cyclopropane ring vibration).

UV-Vis Spectroscopy

  • λmax (MeOH) : 265 nm (π→π* transition, indole), 310 nm (n→π* transition, pyrimidine).

Physicochemical Properties (Solubility, logP, pKa, Thermal Stability)

Property Value
Solubility 0.1 mg/mL in DMSO
logP (octanol/water) 2.8 (calculated)
pKa 4.2 (indole NH), 7.1 (morpholine N)
Thermal Stability Decomposes at 220°C (DSC)

The compound’s moderate logP reflects a balance between the hydrophobic indole and cyclopropane groups and the polar sulfonyl and morpholine moieties. Aqueous solubility is limited but enhanced in polar aprotic solvents like DMSO. The pKa values indicate protonation of the morpholine nitrogen under physiological conditions, influencing membrane permeability.

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

4-[2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine

InChI

InChI=1S/C21H24N4O3S/c1-14-13-28-11-10-25(14)19-12-18(21(7-8-21)29(2,26)27)23-20(24-19)16-4-3-5-17-15(16)6-9-22-17/h3-6,9,12,14,22H,7-8,10-11,13H2,1-2H3

InChI Key

SCGCBAAYLFTIJU-UHFFFAOYSA-N

Canonical SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C)C4=C5C=CNC5=CC=C4

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The pivotal step involves coupling the chloropyrimidine intermediate with the indole boronic acid:

  • Catalyst : Bis(triphenylphosphine)palladium(II) chloride (1.692 g, 2.41 mmol).
  • Base : 2M aqueous sodium carbonate (36.2 mL, 72.33 mmol).
  • Solvent System : 1,2-dimethoxyethane (DME):water (4:1, 170 mL).
  • Conditions : Heating at 90°C for 6–19 hours.
  • Yield : 51–70% after purification.

This reaction installs the indole moiety at the pyrimidine C2 position while retaining the methanesulfonylcyclopropyl and morpholine groups.

Cyclopropanation and Sulfonylation

The methanesulfonylcyclopropyl group is introduced via:

  • Cyclopropane Formation : Reaction of 1,2-dibromoethane with methanesulfonyl chloride in the presence of a Grignard reagent.
  • Sulfonylation : Treatment with methanesulfonyl chloride under basic conditions to yield the sulfonylcyclopropane intermediate.

Morpholine Substitution

The (3R)-3-methylmorpholine group is introduced through nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine:

  • Reagent : (3R)-3-methylmorpholine (2.5 equiv).
  • Solvent : Tetrahydrofuran (THF) at 60°C.
  • Catalyst : Triethylamine (TEA) for deprotonation.

Reaction Conditions and Catalytic Systems

Parameter Details Source
Temperature 90°C for cross-coupling; 60°C for SNAr
Catalyst Loading 7 mol% Pd(PPh3)2Cl2
Solvent Polarity DME:water (4:1) enhances solubility of boronic acid and inorganic base
Reaction Time 6–19 hours for complete conversion

Purification and Isolation

Post-reaction workup involves:

  • Liquid-Liquid Extraction : Dichloromethane/water to remove inorganic salts.
  • Column Chromatography :
    • Stationary Phase : Silica gel (hexane:ethyl acetate, 3:1).
    • Reverse-Phase HPLC : C18 column with water-acetonitrile gradient (1% NH3 modifier).
  • Crystallization : Ethanol/water recrystallization to achieve >98% purity.

Analytical Characterization

Technique Data Source
1H NMR (CDCl3) δ 8.21 (s, 1H, indole H), 7.45–7.32 (m, 3H), 4.15–3.90 (m, 4H, morpholine), 2.85 (s, 3H, SO2CH3)
13C NMR δ 162.4 (pyrimidine C4), 135.9 (cyclopropane C), 61.2 (morpholine C)
HRMS [M + H]+ m/z calcd. 413.1542, found 413.1539
HPLC Purity 99.2% (C18, 0.1% TFA in H2O/MeCN)

Scale-Up and Process Challenges

  • Cyclopropane Stability : The methanesulfonylcyclopropyl group is prone to ring-opening under acidic conditions, necessitating pH control during workup.
  • Stereochemistry : The (3R)-3-methylmorpholine configuration is preserved using enantiomerically pure starting materials.
  • Pd Removal : Activated charcoal treatment reduces residual palladium to <10 ppm.

Alternative Synthetic Routes

Fischer Indole Cyclization

A patented approach employs Fischer cyclization to construct the indole ring post-pyrimidine functionalization:

  • Hydrazone Formation : React 4-benzoylphenylpropan-1-one with phenylhydrazine.
  • Cyclization : BF3·Et2O in acetic acid at 100°C yields the indole core.

Microwave-Assisted Synthesis

Reduces reaction time for cross-coupling from 19 hours to 45 minutes at 120°C, though with lower yield (42%).

Industrial Feasibility

Factor Assessment
Cost High due to Pd catalysts and chiral morpholine
Throughput 2.5 kg/batch achievable with current protocols
Environmental Impact DME classified as reprotoxic; alternative solvents under study

Chemical Reactions Analysis

Types of Reactions: AZ-20 undergoes various chemical reactions, including:

    Oxidation: AZ-20 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: AZ-20 can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound 4-[4-(1-methanesulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]-1H-indole, also known as AZ20, is a chemical compound with several potential applications in scientific research, particularly in cancer research .

Names and Identifiers

  • IUPAC Name: (3R)-4-[2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine
  • Other Names: AZ20, AZ 20, (3R)-4-[2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine, (R)-4-(2-(1H-indol-4-yl)-6-(1-(methylsulfonyl)cyclopropyl)pyrimidin-4-yl)-3-methylmorpholine
  • Molecular Formula: C21H24N4O3S
  • Molecular Weight: 412.5 g/mol
  • InChI: InChI=1S/C21H24N4O3S/c1-14-13-28-11-10-25(14)19-12-18(21(7-8-21)29(2,26)27)23-20(24-19)16-4-3-5-17-15(16)6-9-22-17/h3-6,9,12,14,22H,7-8,10-11,13H2,1-2H3/t14-/m1/s1
  • InChIKey: SCGCBAAYLFTIJU-CQSZACIVSA-N
  • SMILES: C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C)C4=C5C=CNC5=CC=C4

Scientific Research Applications

  • ATR Inhibitor: AZ20 is a potent and selective inhibitor of Ataxia Telangiectasia and Rad3-related protein (ATR) . ATR is a protein kinase involved in DNA damage repair, making it an attractive target for anticancer drugs . Inhibiting ATR can sensitize cancer cells to chemotherapy or radiation or act as a monotherapy in tumors dependent on specific DNA-repair pathways .
  • Cancer Research: AZ20 has shown significant growth inhibition of LoVo colorectal adenocarcinoma tumor cells in vitro and in vivo . It inhibits ATR immunoprecipitated from HeLa nuclear extracts with an IC50 of 5 nM and ATR-mediated phosphorylation of Chk1 in HT29 colorectal adenocarcinoma tumor cells with an IC50 of 50 nM .
  • In vivo Pharmacology Studies: AZ20 exhibits high free exposure in mice following oral doses and leads to significant growth inhibition of LoVo xenografts grown in nude mice at well-tolerated doses, making it a useful compound for exploring ATR pharmacology in vivo .

Mechanism of Action

AZ-20 exerts its effects by selectively inhibiting the ATR kinase. ATR is a key regulator of the DNA damage response, and its inhibition leads to the accumulation of DNA damage, cell cycle arrest, and apoptosis. AZ-20 binds to the active site of ATR, preventing its activation and subsequent phosphorylation of downstream targets such as Checkpoint Kinase 1 (Chk1). This disruption of the ATR-Chk1 pathway sensitizes cells to DNA-damaging agents and enhances the efficacy of cancer treatments .

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Analysis of AZ20 and Similar ATR Inhibitors

Compound Target Selectivity (ATR vs. ATM/DNA-PK) Key Structural Features In Vivo Monotherapy Efficacy Clinical Stage
AZ20 >100-fold selectivity Methanesulfonyl cyclopropyl, indole Yes (preclinical) Preclinical
VE-821 Moderate selectivity Pyrimidine core No (requires combination) Preclinical
NU6027 Not reported Triazolo-1,5-naphthyridine Limited Preclinical
BAY 1895344 High selectivity Benzimidazole Yes (Phase I) Phase I/II
Ceralasertib >100-fold selectivity Pyrrolopyridine Yes (combination) Phase II

Research Findings and Clinical Implications

  • AZ20’s Unique Profile : AZ20’s methanesulfonyl cyclopropyl group enhances metabolic stability, while the 3-methylmorpholine moiety improves kinase selectivity. These features contribute to its standalone antitumor activity in ATM-deficient models .
  • Competitive Landscape : BAY 1895344 and ceralasertib have advanced further clinically due to superior pharmacokinetics, but AZ20 remains a benchmark for preclinical ATR inhibition studies .
  • Combination Potential: AZ20 synergizes with genotoxic agents (e.g., cisplatin) in BRCA-mutant cancers, mirroring trends observed with VE-821 and ceralasertib .

Biological Activity

The compound 4-[4-(1-methanesulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]-1H-indole is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C21H24N4O3S\text{C}_{21}\text{H}_{24}\text{N}_{4}\text{O}_{3}\text{S}

This structure includes an indole moiety, which is known for its diverse biological activities, and a pyrimidine ring that may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which may contribute to its anti-cancer properties.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing neurotransmitter systems and potentially providing therapeutic effects in neuropsychiatric disorders.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of indole derivatives. For instance, research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell proliferation. The specific compound under review has demonstrated:

  • Cell Line Studies : In vitro studies have shown that it inhibits the growth of various cancer cell lines with IC50 values ranging from 0.5 to 5 µM, suggesting potent anticancer activity .
Cell LineIC50 (µM)
A549 (Lung)1.2
MCF-7 (Breast)2.5
HeLa (Cervical)0.8

Neuroprotective Effects

Indole derivatives are also recognized for their neuroprotective properties. The compound has been evaluated for its effects on neuronal survival and function:

  • Neurotransmitter Interaction : It has been reported to enhance the activity of neurotransmitters like serotonin and dopamine, which are critical in mood regulation .

Antimicrobial Activity

Research indicates that compounds with similar structural features possess antimicrobial properties. The target compound has shown:

  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 1 to 10 µg/mL.

Case Studies

  • In Vivo Efficacy in Tumor Models : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, demonstrating its potential as an effective therapeutic agent .
  • Clinical Trials : Preliminary clinical trials assessing the safety and efficacy of this compound in patients with advanced solid tumors are ongoing, with early results suggesting promising outcomes .

Q & A

Q. Table 1: Representative Synthetic Conditions

Reaction StepReagents/ConditionsYieldReference
CyclizationGuanidine HCl, NaOⁱPr, 90°C60–75%
SulfonylationMethanesulfonyl chloride, DCM, 0°C85%
Morpholine coupling3-Methylmorpholine, Pd(OAc)₂, DIPEA70%

Basic: What spectroscopic techniques are prioritized for structural elucidation, and how are key functional groups identified?

Answer:

  • ¹H NMR : The indole NH proton appears as a singlet near δ 11.7 ppm, while pyrimidine protons resonate between δ 8.3–8.9 ppm . The methanesulfonyl group’s methyl protons are observed as a singlet at δ 3.1–3.3 ppm.
  • FTIR : Stretching vibrations at 1618 cm⁻¹ (C=N pyrimidine) and 3409 cm⁻¹ (NH indole) confirm the core structure .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 351 [M⁺]) validates the molecular formula .

Advanced: How can researchers resolve contradictions between computational predictions and experimental NMR data for the methanesulfonylcyclopropyl moiety?

Answer:
Discrepancies often arise from conformational flexibility or solvent effects . For example:

  • Theoretical calculations (DFT, B3LYP/6-31G*) may predict δ 3.2 ppm for the cyclopropane CH₂ groups, but experimental shifts (δ 1.8–2.1 ppm) suggest ring strain or solvent polarization .
  • Methodology :
    • Perform variable-temperature NMR to assess dynamic effects.
    • Compare DMSO-d₆ vs. CDCl₃ solvent environments to isolate solvent-induced shifts.
    • Use NOESY to confirm spatial proximity between cyclopropane and pyrimidine protons .

Advanced: What catalytic strategies enhance the efficiency of pyrimidine ring formation, and how do ligand systems influence regioselectivity?

Answer:
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is critical for introducing substituents like 3-methylmorpholine. Key considerations:

  • Ligand selection : Bidentate ligands (XPhos) improve yields (70–80%) by stabilizing Pd(0) intermediates .
  • Solvent optimization : DMF enhances solubility of aromatic intermediates, while toluene favors regioselective coupling at the 4-position of pyrimidine .
  • Additives : Cs₂CO₃ as a base minimizes dehalogenation side reactions during cyclopropane functionalization .

Basic: What protocols are recommended for evaluating the compound’s stability under physiological conditions?

Answer:

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h, monitor degradation via HPLC (C18 column, acetonitrile/water gradient). The morpholine moiety is prone to hydrolysis at pH < 3 .
  • Thermal stability : DSC/TGA analysis reveals decomposition above 200°C, requiring storage at –20°C under nitrogen .

Advanced: How can computational modeling predict the reactivity of the methanesulfonylcyclopropyl group in nucleophilic environments?

Answer:

  • DFT calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. The sulfonyl group’s electron-withdrawing effect increases LUMO density on the cyclopropane, making it susceptible to nucleophilic attack .
  • MD simulations : Solvent-accessible surface area (SASA) analysis in water/DMSO mixtures predicts aggregation tendencies that may shield reactive sites .

Advanced: What strategies mitigate competing side reactions during the introduction of the 3-methylmorpholine substituent?

Answer:

  • Protecting groups : Temporarily protect the indole NH with Boc to prevent alkylation side reactions .
  • Catalyst tuning : Use Pd(OAc)₂ with Xantphos ligand to suppress β-hydride elimination during coupling .
  • Kinetic control : Lower reaction temperatures (50°C) favor selective amination over aryl halide reduction .

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